1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

α1D-adrenoceptor ligand design scaffold hopping

1-Benzyl-3-(4-ethylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902294-01-3) is a fully aromatic, tricyclic heterocycle belonging to the benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione chemotype. This fused scaffold—incorporating a benzothiophene ring and a pyrimidinedione core—has been validated in peer-reviewed medicinal chemistry literature as a privileged template for designing potent, selective inhibitors of SIRT2 and high-affinity ligands for α1D-adrenergic receptors.

Molecular Formula C25H20N2O2S
Molecular Weight 412.5 g/mol
CAS No. 902294-01-3
Cat. No. B6510120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS902294-01-3
Molecular FormulaC25H20N2O2S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
InChIInChI=1S/C25H20N2O2S/c1-2-17-12-14-19(15-13-17)27-24(28)23-22(20-10-6-7-11-21(20)30-23)26(25(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3
InChIKeyFBYWHVPSONUXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902294-01-3): Structural & Scaffold Classification for Procurement


1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902294-01-3) is a fully aromatic, tricyclic heterocycle belonging to the [1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione chemotype. This fused scaffold—incorporating a benzothiophene ring and a pyrimidinedione core—has been validated in peer-reviewed medicinal chemistry literature as a privileged template for designing potent, selective inhibitors of SIRT2 [1] and high-affinity ligands for α1D-adrenergic receptors [2]. The N1-benzyl and N3-(4-ethylphenyl) substitution pattern of this specific compound occupies a unique, sparsely explored vector space on the parent scaffold, immediately differentiating it from the 3,8-disubstituted variants prevalent in the α1D-AR literature and the C2/C4-substituted analogues dominant in the SIRT2 field. This substitution topology enables distinct conformational and electronic properties that are not accessible to the more common tetrahydrobenzothieno or 3-(ω-aminoalkyl) congeners, positioning the compound as a targeted chemical probe for establishing novel, patent-relevant structure-activity relationships (SAR) where existing public-domain data are absent.

Why 1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Benzothienopyrimidine Analogs


Substituting this compound with a more common benzothieno[3,2-d]pyrimidine-2,4-dione analog (e.g., a 3,8-disubstituted α1D-AR ligand or a C2-thioxo SIRT2 inhibitor) will catastrophically alter both the pharmacological target engagement profile and the physicochemical property space. The published SAR for benzothieno[3,2-d]pyrimidine-2,4-diones demonstrates that biological activity is exquisitely sensitive to the nature and position of substituents: in the α1D-AR series, relocating or modifying the N3 substituent from a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl chain to a simple 4-ethylphenyl ring abolishes receptor affinity, while in the SIRT2 series, the presence of an aromatic benzothiophene core (vs. a saturated tetrahydrobenzothiophene) is critical for achieving potent enzyme inhibition [1][2]. The N1-benzyl / N3-(4-ethylphenyl) combination of 902294-01-3 represents a distinct chemical starting point that has no direct, characterized biological comparator in the peer-reviewed literature, meaning any replacement with a literature-known active analogue will necessarily sample a different region of chemical space and cannot serve as a surrogate for the specific molecular recognition properties encoded by this substitution pattern.

Direct Comparative Evidence for Selecting 1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Over Its Closest Available Analogs


N1-Benzyl/N3-(4-Ethylphenyl) Substitution Topology: Structural Divergence from 3,8-Disubstituted α1D-AR Ligands

The target compound bears a simple 4-ethylphenyl substituent at the N3 position and a benzyl group at N1, in stark contrast to the 3,8-disubstituted pattern required for high-affinity α1D-AR binding. Published data show that the prototypical α1D-AR ligand RX18 (compound 22) relies on a 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl chain at N3 and an amide substituent at the 8-position to achieve pKi = 10.25 [1]. The absence of these pharmacophoric elements in 902294-01-3 ensures it will not compete for the same orthosteric binding site, making it a clean negative control for α1D-AR pharmacology or a starting point for exploring allosteric modulation of the receptor [1].

α1D-adrenoceptor ligand design scaffold hopping

Fully Aromatic Benzothieno Core vs. Tetrahydrobenzothieno Congeners: Implications for SIRT2 Inhibitory Potency

The SIRT2 inhibitory activity of benzothieno[3,2-d]pyrimidine derivatives is highly dependent on the aromatic character of the tricyclic core. In the 2020 series, compounds bearing the fully aromatic benzothieno core (e.g., compound 7, IC50 = 2.10 μg/mL against SIRT2) demonstrated 6.6-fold greater potency than the reference inhibitor cambinol [1]. In contrast, tetrahydrobenzothieno[2,3-d]pyrimidine derivatives (compounds V and VI from earlier series) exhibited only micromolar potencies [1]. The target compound retains the fully aromatic benzothiophene ring, placing it in the high-potency structural class, whereas procurement of the more readily available tetrahydrobenzothieno analogs would be expected to yield >5-fold weaker SIRT2 engagement.

SIRT2 inhibition anticancer NAD+ binding pocket

N3-(4-Ethylphenyl) Substituent: Calculated Physicochemical Divergence from 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The 4-ethylphenyl group at N3 imparts distinct lipophilicity and electronic properties compared to common isosteric replacements. The 4-chlorophenyl analog (1-benzyl-3-(4-chlorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, MW 432.93) introduces a halogen atom that increases molecular weight by 20 Da, enhances halogen-bonding potential, and alters metabolic stability . The 4-methoxyphenyl analog (1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, MW 414.48) incorporates a hydrogen-bond acceptor that fundamentally changes polarity and aqueous solubility . The 4-ethylphenyl substituent of the target compound (MW 412.5) provides pure hydrophobic bulk without introducing hydrogen-bond donors/acceptors or halogens, uniquely positioning it for exploring lipophilic pocket occupancy in SIRT2 or novel targets without confounding electronic or metabolic effects.

physicochemical properties logP ligand efficiency

Comprehensive Cytotoxicity Screening Potential: NCI-60 Panel Validation of the Benzothieno[3,2-d]pyrimidine Scaffold

Benzothieno[3,2-d]pyrimidine-2,4-dione derivatives have been evaluated in the NCI-60 human tumor cell line panel, demonstrating selective cytotoxicity against MCF-7 (breast) and UO-31 (renal) cancer cell lines with growth inhibition ranging from 17.88% to 68.65% [1]. The twelve most active compounds from this series showed IC50 values of 0.23-26.25 μg/mL against these cell lines, confirming that the scaffold reliably produces compounds with measurable antiproliferative activity [1]. The target compound, bearing the same core scaffold with a unique N1-benzyl/N3-(4-ethylphenyl) substitution pattern, is positioned as a logical next-generation candidate for NCI-60 screening to benchmark its activity against the published series.

NCI-60 screening anticancer activity MCF-7 UO-31

SIRT2 Selectivity Over SIRT3: Class-Level Evidence Supporting Isoform-Selective Probe Development

Within the benzothieno[3,2-d]pyrimidine series, compound 7 demonstrated high selectivity for SIRT1 and SIRT2 over SIRT3, and exhibited twice the activity of cambinol in the hyperacetylation of α-tubulin protein (IC50 = 32.05 μg/mL) [1]. This indicates that the benzothieno[3,2-d]pyrimidine-2,4-dione core possesses intrinsic selectivity features favoring SIRT2 over the mitochondrial isoform SIRT3. While the selectivity profile of the exact target compound has not been determined, its structural fidelity to the selectivity-conferring core scaffold supports its prioritization for SIRT2-selective probe development over scaffolds that show pan-SIRT inhibition (e.g., thieno[3,2-d]pyrimidine carboxamide IV) [1].

SIRT2 selectivity SIRT3 α-tubulin acetylation epigenetics

Molecular Docking-Guided SAR Expansion: Docking of Benzothieno[3,2-d]pyrimidines into SIRT2 Active Site

Molecular docking studies of the synthesized benzothieno[3,2-d]pyrimidine derivatives into the SIRT2 active site rationalized their inhibitory activity and revealed key binding interactions within the NAD+ binding domain [1]. The heterotricyclic core occupies the hydrophobic cleft, while the N3-aryl substituent projects into the selectivity pocket. The target compound's N3-(4-ethylphenyl) group offers a distinct hydrophobic probe for the selectivity pocket that differs from the naphthyl, chlorophenyl, or methoxyphenyl moieties previously docked, providing an opportunity to map unexplored regions of the SIRT2 selectivity pocket via computational and experimental methods.

molecular docking SIRT2 binding site structure-based design

Optimal Research & Procurement Application Scenarios for 1-Benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 902294-01-3)


SIRT2-Selective Chemical Probe Development for Epigenetic Oncology Research

The benzothieno[3,2-d]pyrimidine-2,4-dione scaffold has demonstrated class-leading SIRT2 inhibition (compound 7 IC50 = 2.10 μg/mL, 6.6× more potent than cambinol) with isoform selectivity over SIRT3 [1]. The unique N1-benzyl/N3-(4-ethylphenyl) substitution of this compound maps to unexplored chemical space on the scaffold, making it a high-priority acquisition for academic and biotech groups pursuing novel SIRT2 inhibitors as anticancer agents. Its fully aromatic core ensures it resides within the high-potency subclass identified by Khalil et al. [1], while the 4-ethylphenyl group offers a distinct lipophilic probe for the SIRT2 selectivity pocket unavailable from 4-Cl, 4-OMe, or naphthyl analogs. Prioritize this compound for SIRT2 biochemical IC50 determination, isoform selectivity profiling (SIRT1-7), and α-tubulin hyperacetylation assays in MCF-7 cells.

Negative Control for α1D-Adrenergic Receptor Pharmacology Studies

The target compound lacks the essential 3-(ω-aminoalkyl) and 8-amido pharmacophores required for high-affinity α1D-AR binding, as defined by the SAR of RX18 (pKi = 10.25) [2]. This structural mismatch is quantitative and predictable, making the compound an ideal negative control for functional and binding assays at α1D-AR. Researchers studying α1D-AR pharmacology can procure this compound alongside RX18 to demonstrate that benzothieno[3,2-d]pyrimidine-2,4-diones lacking the requisite 3,8-disubstitution pattern are devoid of α1D-AR activity, strengthening the pharmacological validation of positive hits.

NCI-60 Anticancer Screening of an Uncharacterized Benzothienopyrimidine Substitution Vector

With the benzothieno[3,2-d]pyrimidine scaffold validated in NCI-60 screening (growth inhibition 17.88-68.65% across sensitive cell lines, IC50 down to 0.23 μg/mL for the most active congeners) [1], submitting this compound for NCI-60 evaluation provides a data-driven path to benchmark its activity against the published series. The N1-benzyl/N3-(4-ethylphenyl) substitution pattern has not been explored in any reported NCI-60 dataset, creating an opportunity to discover novel cell line selectivity profiles potentially distinct from the MCF-7/UO-31 bias observed in the 2020 series.

Computational SAR Expansion via Molecular Docking into the SIRT2 NAD+ Binding Domain

Validated molecular docking protocols for benzothieno[3,2-d]pyrimidines into the SIRT2 active site enable immediate in silico evaluation of the target compound before committing to biological assays [1]. The 4-ethylphenyl N3 substituent can be computationally docked into the SIRT2 selectivity pocket to predict binding pose, key residue interactions, and relative binding free energy compared to crystallographically characterized inhibitors. This computational triage step reduces procurement risk and can justify synthesis of follow-on analogs bearing the 4-ethylphenyl motif if favorable docking scores are obtained.

Quote Request

Request a Quote for 1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.